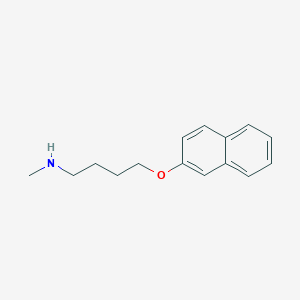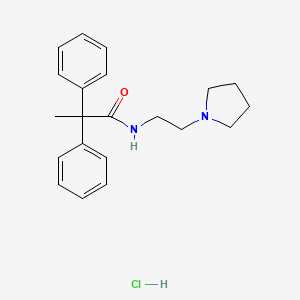![molecular formula C26H31ClN4O2S B1650305 2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride CAS No. 117038-99-0](/img/structure/B1650305.png)
2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride: is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a quinazolinone core, a pyrrolidinyl group, a piperidinyl group, and a phenyl group, making it a molecule of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidinyl and Piperidinyl Groups: The pyrrolidinyl and piperidinyl groups can be introduced through nucleophilic substitution reactions. For instance, the reaction of the quinazolinone core with 2-oxo-1-pyrrolidine and 1-piperidine can be carried out in the presence of a suitable base such as sodium hydride or potassium carbonate.
Thioether Formation: The thioether linkage can be formed by reacting the intermediate with a thiol compound under mild conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core or the pyrrolidinyl moiety, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Quinazolinones: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: The parent compound with a simpler structure.
2-((1-(Methyl)-2-(1-piperidinyl)ethyl)thio)-3-phenylquinazolinone: A similar compound with a methyl group instead of the pyrrolidinyl group.
2-((1-(Ethyl)-2-(1-piperidinyl)ethyl)thio)-3-phenylquinazolinone: A similar compound with an ethyl group instead of the pyrrolidinyl group.
Uniqueness
The uniqueness of 2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl and piperidinyl groups, along with the thioether linkage, differentiates it from other quinazolinone derivatives and may enhance its pharmacological potential.
属性
CAS 编号 |
117038-99-0 |
|---|---|
分子式 |
C26H31ClN4O2S |
分子量 |
499.1 g/mol |
IUPAC 名称 |
2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C26H30N4O2S.ClH/c31-24-14-9-17-29(24)19-21(18-28-15-7-2-8-16-28)33-26-27-23-13-6-5-12-22(23)25(32)30(26)20-10-3-1-4-11-20;/h1,3-6,10-13,21H,2,7-9,14-19H2;1H |
InChI 键 |
JVGDQCCYJNOLKC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(CN2CCCC2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl |
规范 SMILES |
C1CCN(CC1)CC(CN2CCCC2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B1650225.png)

![N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B1650229.png)

![3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile](/img/structure/B1650231.png)

![Methyl 4-{methyl[(thiophen-2-yl)methyl]amino}butanoate](/img/structure/B1650234.png)
![Benzamide, N-[thioxo(1H-1,2,4-triazol-3-ylamino)methyl]-](/img/structure/B1650236.png)
![2-[[4-(1,3-Benzodioxol-5-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1650238.png)
![1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B1650241.png)
![1-[(2-Fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B1650242.png)
![N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B1650243.png)

![1,8-Diazaspiro[5.5]undecan-2-one](/img/structure/B1650245.png)
